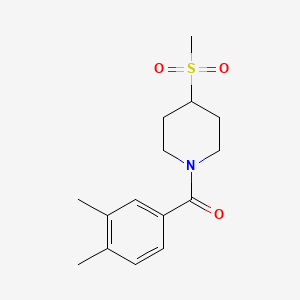

(3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is an organic compound that features a piperidine ring substituted with a methylsulfonyl group and a dimethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-(methylsulfonyl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the process may be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used to study the interactions of piperidine derivatives with various biological targets, including enzymes and receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparación Con Compuestos Similares

- (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone

- (4-(3-Aminomethyl-phenyl)-piperidin-1-yl)(5-phenethyl-pyridin-3-yl)methanone

Comparison: Compared to similar compounds, (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is unique due to the presence of both the dimethylphenyl and methylsulfonyl groups

Actividad Biológica

The compound (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone , commonly referred to as a piperidine derivative, has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down into two main components:

- 3,4-Dimethylphenyl group : This aromatic moiety is known for enhancing lipophilicity and binding affinity in biological systems.

- 4-(methylsulfonyl)piperidin-1-yl group : The piperidine ring contributes to the compound's ability to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a related piperidine derivative demonstrated potent cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of the methylsulfonyl group is hypothesized to enhance the compound's interaction with cellular targets involved in tumor growth inhibition.

Antidepressant and Anxiolytic Effects

Compounds containing a piperidine moiety have been explored for their antidepressant and anxiolytic effects. Research suggests that such compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The specific activity of this compound in these contexts remains to be fully elucidated but aligns with the pharmacological profiles of similar derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Dimethyl Substitution : The 3,4-dimethyl substitution on the phenyl ring has been shown to enhance binding affinity and selectivity towards specific biological targets .

- Piperidine Modifications : Variations in the piperidine ring structure can significantly alter pharmacodynamics. Studies suggest that substituents on the nitrogen atom influence the compound's ability to cross the blood-brain barrier, which is essential for neuroactive drugs .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity | |

| Antidepressant | Potential modulation of serotonin | |

| Anxiolytic | Possible effects on anxiety |

Table 2: Structure-Activity Relationship Findings

| Compound Variation | IC50 (μM) | Biological Target |

|---|---|---|

| 3,4-Dimethylphenyl | <0.092 | BRD4 D1 (inhibitor) |

| Piperidine modifications | 0.19 - 3.0 | Various cancer cell lines |

| Methylsulfonyl substitution | <0.27 | Antidepressant pathways |

Study 1: Anticancer Efficacy

A study investigating a series of piperidine derivatives found that modifications similar to those in this compound resulted in enhanced cytotoxicity against A-431 cell lines. The mechanism was attributed to increased apoptosis induction through mitochondrial pathways .

Study 2: Neuropharmacological Profile

Another research effort focused on evaluating the neuropharmacological profile of piperidine derivatives showed promising results in animal models for anxiety and depression. The study highlighted the potential for these compounds to serve as therapeutic agents by modulating key neurotransmitter systems .

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-11-4-5-13(10-12(11)2)15(17)16-8-6-14(7-9-16)20(3,18)19/h4-5,10,14H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSLFFPFPKSJIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.